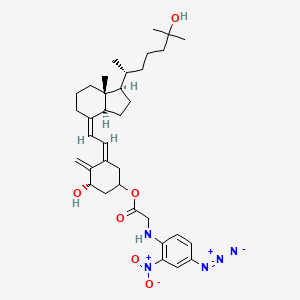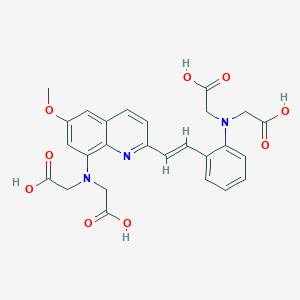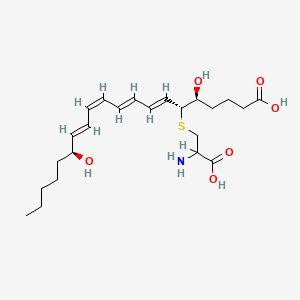![molecular formula C20H26N4O2S B1231753 N'-[2-[(2-cyclohexyl-4-quinazolinyl)thio]-1-oxoethyl]-2-methylpropanehydrazide](/img/structure/B1231753.png)
N'-[2-[(2-cyclohexyl-4-quinazolinyl)thio]-1-oxoethyl]-2-methylpropanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-[(2-cyclohexyl-4-quinazolinyl)thio]-1-oxoethyl]-2-methylpropanehydrazide is a member of quinazolines.
Aplicaciones Científicas De Investigación
Biomonitoring of Aromatic Amine Metabolites
Research on heterocyclic aromatic amines such as MeIQx has demonstrated the potential of these compounds in biomonitoring applications. For instance, the metabolites of these compounds can be quantified in human urine, providing a measure of human exposure to these amines. The study developed a procedure for analyzing and quantifying specific metabolite conjugates in human urine, highlighting the compound's utility in dietary studies and exposure monitoring (Stillwell et al., 1999).
Metabolism Studies
The metabolism of captan fungicide, a compound with a cyclohexene structure, in humans was found to rapidly yield metabolites like THPI and TTCA. This research provided insights into the usefulness of these metabolites as biomarkers for occupational exposure and highlighted the differences in dermal absorption and metabolism between humans and rats (Krieger & Thongsinthusak, 1993).
Inhibitor Studies
Studies involving quinazolone derivatives, such as AG337, a nonclassical inhibitor of thymidylate synthase, are crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds. These studies provide insights into the compounds' clearance rates, plasma protein binding, and potential for antitumor effects, without focusing on their use as drugs (Rafi et al., 1995).
Comparative Metabolism in Humans and Rodents
Research on the metabolism and adduct formation of heterocyclic amines at low doses in humans and rodents offers valuable insights into the dosimetry of these compounds. Such studies, which utilize techniques like accelerator mass spectrometry, are pivotal for understanding the differences in metabolite profiles and bioactivation between species (Turteltaub et al., 1999).
Propiedades
Fórmula molecular |
C20H26N4O2S |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
N'-[2-(2-cyclohexylquinazolin-4-yl)sulfanylacetyl]-2-methylpropanehydrazide |
InChI |
InChI=1S/C20H26N4O2S/c1-13(2)19(26)24-23-17(25)12-27-20-15-10-6-7-11-16(15)21-18(22-20)14-8-4-3-5-9-14/h6-7,10-11,13-14H,3-5,8-9,12H2,1-2H3,(H,23,25)(H,24,26) |
Clave InChI |
YTDUGUOAMUKPPO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NNC(=O)CSC1=NC(=NC2=CC=CC=C21)C3CCCCC3 |
SMILES canónico |
CC(C)C(=O)NNC(=O)CSC1=NC(=NC2=CC=CC=C21)C3CCCCC3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




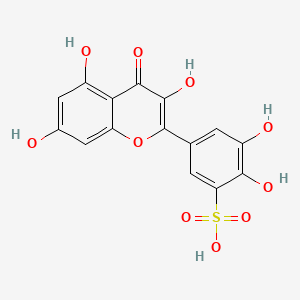

![(Z)-But-2-enedioic acid;(8S,10S,13S,14S,16R,17S)-17-[2-[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231676.png)
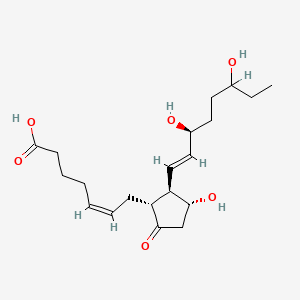

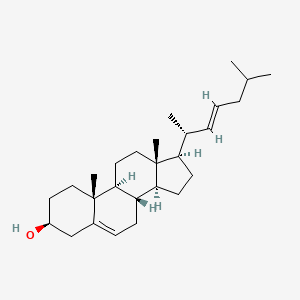
![N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide](/img/structure/B1231682.png)
![N'-{[2-(4-chlorophenyl)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1231686.png)
![{3,3',3''-[5-(2-amino-2-oxoethyl)-18,29-bis(carboxymethyl)-5,23-dimethyl-14,25-dioxo-9,26,27,28,30-pentaazaheptacyclo[19.5.1.1(3,6).1(8,11).1(16,19).0(1,23).0(10,15)]triaconta-6(30),9,15,19,21(27)-pentaene-4,17,22-triyl-kappa(4)N(9),N(27),N(28),N(30)]tripropanoato}nickel](/img/structure/B1231687.png)
